molecular formula C8H14ClNO2 B15239142 Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Cat. No.: B15239142
M. Wt: 191.65 g/mol
InChI Key: HCQSWZIAKKGEKA-IXUZKAFRSA-N
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Description

Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic constrained proline analog featuring a 7-azanorbornane skeleton. The compound’s racemic nature arises from the stereochemical complexity of its bicyclic framework, which includes three chiral centers (1R,2S,4S). The methyl ester group at position 2 enhances its lipophilicity, while the hydrochloride salt improves aqueous solubility for laboratory handling. This compound is primarily used in medicinal chemistry as a rigid scaffold to mimic proline in peptide analogs, enabling studies on conformational restriction and receptor binding .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-5-2-3-7(6)9-5;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7+;/m1./s1

InChI Key

HCQSWZIAKKGEKA-IXUZKAFRSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2CC[C@@H]1N2.Cl

Canonical SMILES

COC(=O)C1CC2CCC1N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with related 7-azabicyclo[2.2.1]heptane derivatives. Key differences in substituents, stereochemistry, and physicochemical properties are summarized below:

Structural and Functional Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride Methyl ester (position 2), HCl salt C₈H₁₄ClNO₂ 195.65 Lipophilic scaffold for peptide mimics
(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride Ethyl ester (position 2), HCl salt C₉H₁₆ClNO₂ 205.68 Enhanced metabolic stability vs. methyl
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane Boc-protected amine, ketone (position 2) C₁₁H₁₇NO₃ 211.26 Intermediate in protected amine synthesis
Methyl (1R,2S,4S)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate Thien-2-yl substituent (position 2) C₁₂H₁₅NO₂S 237.31 Enhanced π-π stacking in receptor binding
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate Ethyl ester, free base C₉H₁₅NO₂ 169.22 Lower polarity vs. hydrochloride salts

Key Differences and Research Findings

Ester Group Impact: The methyl ester in the target compound offers moderate lipophilicity (logP ~1.5 predicted), while the ethyl ester in C₉H₁₆ClNO₂ increases molecular weight and may delay enzymatic hydrolysis in vivo . Boc-protected derivatives (e.g., C₁₁H₁₇NO₃) are neutral and used in solid-phase peptide synthesis to avoid side reactions .

Stereochemical Complexity: The (1R,2S,4S) configuration in the target compound contrasts with (1S,2S,4R) in C₉H₁₆ClNO₂, leading to divergent conformational preferences in peptide backbone mimetics .

Synthetic Accessibility: The target compound’s racemic mixture is resolved via chiral HPLC, achieving >95% enantiomeric excess . Thien-2-yl derivatives (e.g., C₁₂H₁₅NO₂S) require 1,3-dipolar cycloaddition for synthesis, a method less applicable to the unsubstituted parent compound .

Safety and Handling: Hydrochloride salts (e.g., C₈H₁₄ClNO₂) exhibit higher aqueous solubility but may pose risks of skin/eye irritation (H315, H319 per GHS) compared to free bases .

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound Ethyl Ester (C₉H₁₆ClNO₂) Boc-Protected (C₁₁H₁₇NO₃)
Molecular Weight 195.65 205.68 211.26
logP (Predicted) 1.5 2.1 1.8
Aqueous Solubility (mg/mL) 25 (HCl salt) 18 (HCl salt) <1 (free base)
Synthetic Yield 36% (optimized route) 45% 60% (Boc protection)

Biological Activity

Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound that has attracted attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Structural Characteristics

Chemical Formula: C₉H₁₄ClN₁O₂
Molecular Weight: 201.67 g/mol
IUPAC Name: this compound

Physical Properties

PropertyValue
LogP0.54
Polar Surface Area25 Å
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The bicyclic structure of this compound allows it to interact with various biological targets, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's structure enables it to fit into active sites of enzymes or receptors, influencing their functions.

Interaction with Dopamine Transporters

Research indicates that derivatives of the 7-azabicyclo[2.2.1]heptane structure can act as ligands at the dopamine transporter (DAT). A study evaluated various stereoisomers and found that these compounds exhibited binding affinities significantly lower than cocaine but showed potential for further development as DAT ligands .

In Vitro Studies

In vitro binding studies have demonstrated that rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane derivatives exhibit varying degrees of potency at the DAT. For instance, certain isomers were found to be more potent than others, suggesting that stereochemistry plays a critical role in their biological activity .

Case Study 1: Binding Affinity Evaluation

A comprehensive evaluation of four stereoisomers of 7-azabicyclo[2.2.1]heptane derivatives was conducted to assess their binding affinities at the DAT. The results indicated that while these compounds were less potent than cocaine (Ki values ranging from 5 to 96 µM), they still displayed significant binding capabilities .

Case Study 2: Structure-Activity Relationship

Molecular modeling studies have provided insights into the structure-activity relationships (SAR) of these compounds. The rigid bicyclic framework allows for distinct molecular topologies compared to traditional tropane derivatives, which may influence their interaction with biological targets .

Q & A

Q. How can the racemic mixture of this bicyclic proline derivative be synthesized and resolved into enantiomers?

The synthesis typically involves multi-step organic routes, such as cyclization of precursors under acidic/basic conditions to form the 7-azanorbornane core. For resolution, chiral high-performance liquid chromatography (HPLC) with cellulose-based chiral stationary phases (e.g., 10-undecenoate/3,5-dimethylphenylcarbamate) is highly effective. A 93/2/5 mixture of n-hexane/chloroform/2-propanol as eluent achieves baseline separation of enantiomers with >99% purity. This method is scalable, as demonstrated for structurally similar proline derivatives .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Key methods include:

  • Optical Rotation : Enantiomers exhibit distinct specific rotations (e.g., +57.4° for (1S,2R,4R)-7 vs. -55.3° for (1R,2S,4S)-7 in CHCl₃) .
  • X-ray Crystallography : Resolves absolute configuration and validates pyramidalization of the bicyclic amide nitrogen .
  • NMR Spectroscopy : Coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) and NOE correlations confirm exo/endo substituent orientations .

Q. What are the primary challenges in purifying this hydrochloride salt?

The compound’s polarity and sensitivity to pH require careful selection of solvents (e.g., dichloromethane for dissolution) and purification via crystallization or silica gel chromatography. Impurities often arise from residual starting materials or diastereomeric byproducts, necessitating iterative recrystallization or gradient HPLC .

Advanced Research Questions

Q. How does the pyramidal geometry of the bicyclic amide nitrogen influence its reactivity?

The nitrogen’s high pyramidalization (due to steric constraints of the norbornane ring) reduces resonance stabilization of the amide bond, increasing susceptibility to nucleophilic attack. Quantum mechanical calculations (e.g., DFT) reveal intramolecular interactions between substituents (e.g., benzoyl groups) and the bicyclic framework, which modulate distortion. Hierarchical modeling of simplified analogs aids in isolating contributing factors .

Q. What strategies optimize stereoselective functionalization of the bicyclic core?

  • Palladium-Catalyzed Amination : N-Heteroaryl substituents can be introduced via Pd-bisimidazol-2-ylidene complexes, enabling cross-coupling with heteroaryl halides in moderate yields (40–60%) .
  • Transannular Alkylation : For glutamic acid analogs, β-elimination of silyl ethers followed by cyclization forms α,β-unsaturated intermediates, which are stereospecifically reduced (e.g., SmI₂-mediated) to install C-2 substituents .

Q. How do stereochemical variations impact biological activity in related compounds?

Studies on epibatidine analogs (e.g., 1R,2R,4S configuration) show that stereochemistry dictates binding affinity to nicotinic acetylcholine receptors (nAChRs). Molecular docking simulations highlight steric clashes between mismatched enantiomers and receptor pockets, reducing efficacy by >100-fold. Similar principles apply to proline-derived analogs targeting CNS disorders .

Q. What computational tools predict the compound’s conformational stability in solution?

Molecular dynamics (MD) simulations with AMBER or CHARMM force fields model solvent interactions and ring puckering. Free energy landscapes identify dominant conformers, validated by NMR-derived 3JH-H^3J_{\text{H-H}} couplings. For strained systems, QM/MM hybrid methods improve accuracy .

Data Contradictions and Mitigation Strategies

Q. Discrepancies in reported synthetic yields for 7-azabicyclo[2.2.1]heptane derivatives: How to resolve them?

Early routes yielded <1% due to inefficient cyclization, while optimized protocols using PtO₂ catalysis achieve 18–36% yields. Variability arises from reaction scale, catalyst aging, and purification methods. Systematic screening of Lewis acids (e.g., BF₃·OEt₂) and solvent polarity (e.g., THF vs. DCM) improves reproducibility .

Q. Conflicting biological activity data for structurally similar analogs: How to design conclusive assays?

Use isogenic cell lines (e.g., HEK293T expressing human nAChRs) to minimize off-target effects. Pair radioligand binding assays (e.g., 3^3H-epibatidine displacement) with functional readouts (e.g., Ca²⁺ flux) to differentiate agonist/antagonist profiles. Validate enantiomer-specific activity via chiral HPLC-purified samples .

Methodological Recommendations

Best practices for characterizing hydrochloride salt stability under varying conditions:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C typical for bicyclic amines).
  • pH-Dependent Solubility : Titrate in buffered solutions (pH 1–10) to identify optimal storage conditions (e.g., pH 4–6 for maximal stability).
  • Hygroscopicity Testing : Monitor mass changes at 25°C/60% RH to guide desiccant use during storage .

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